molecular formula C22H31N3O6 B112571 Boc-D-His(Boc)-OH.benzene CAS No. 388086-36-0

Boc-D-His(Boc)-OH.benzene

Cat. No.: B112571
CAS No.: 388086-36-0
M. Wt: 433.5 g/mol
InChI Key: IOUHNRWCBRLZLL-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-His(Boc)-OH.benzene, also known as N-α-N-im-di-t.-Boc-D-histidine benzene, is a protected histidine derivative. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) groups that protect the amino and imidazole groups of histidine, preventing unwanted side reactions during peptide chain assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-His(Boc)-OH.benzene typically involves the protection of the amino and imidazole groups of D-histidine with Boc groups. The process begins with the reaction of D-histidine with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine, to form the Boc-protected histidine derivative. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and high-purity production of the compound .

Chemical Reactions Analysis

Types of Reactions: Boc-D-His(Boc)-OH.benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA), hydrogen fluoride (HF)

    Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dichloromethane (DCM), dimethylformamide (DMF)

Major Products:

    Deprotection: Free D-histidine

    Coupling: Peptide chains with incorporated D-histidine residues

Mechanism of Action

The mechanism of action of Boc-D-His(Boc)-OH.benzene involves its role as a protected histidine derivative in peptide synthesis. The Boc groups protect the amino and imidazole groups of histidine, preventing unwanted side reactions during peptide chain assembly. Upon deprotection, the free histidine can participate in various biochemical reactions, including metal ion binding and catalysis. The compound can bind to metal ions such as copper and zinc, participating in catalytic reactions and stabilizing protein structures.

Properties

IUPAC Name

benzene;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUHNRWCBRLZLL-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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